molecular formula C21H23N3O5 B4239654 N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide

N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide

Cat. No.: B4239654
M. Wt: 397.4 g/mol
InChI Key: OCWZYSARHPVMKC-UHFFFAOYSA-N
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Description

This compound features a 2,5-dimethoxyphenyl group linked to an acetamide moiety, which is further connected to a 3-oxo-1-(phenylcarbonyl)piperazine ring.

Properties

IUPAC Name

2-(1-benzoyl-3-oxopiperazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-15-8-9-18(29-2)16(12-15)23-19(25)13-17-20(26)22-10-11-24(17)21(27)14-6-4-3-5-7-14/h3-9,12,17H,10-11,13H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWZYSARHPVMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

General Mechanisms

Compounds similar to N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide often exhibit various biological activities, including:

  • Anticonvulsant Activity : Many derivatives of piperazine and acetamide have been evaluated for their anticonvulsant properties. For instance, studies have shown that modifications in the piperazine ring can significantly influence anticonvulsant efficacy in animal models .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their potential neuroprotective effects, particularly in models of epilepsy and neurodegenerative diseases. The presence of specific functional groups, such as methoxy or halogen substitutions, can enhance lipophilicity and CNS penetration, contributing to neuroprotective properties .

Structure-Activity Relationship (SAR)

The biological activity of compounds like This compound is often influenced by:

  • Functional Groups : The presence of methoxy groups on the phenyl ring has been linked to increased potency and selectivity for certain biological targets .
  • Piperazine Moiety : Variations in the piperazine structure can lead to different pharmacological profiles. For example, substituents on the piperazine nitrogen can modulate receptor affinity and activity .

Case Studies

While specific case studies on This compound are not available, related compounds have been studied extensively:

  • Anticonvulsant Screening : In studies involving similar piperazine derivatives, compounds were screened using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that certain modifications led to significant protection against seizures in various animal models .
  • Neurotoxicity Assessment : The acute neurological toxicity of these compounds was assessed using the rotarod test, which helps determine motor coordination and overall neurological function post-administration .

Summary Table of Findings

Compound TypeBiological ActivityKey Findings
Piperazine DerivativesAnticonvulsantModified piperazines showed varying efficacy in MES tests.
Acetamide CompoundsNeuroprotectiveFunctional group substitutions enhanced CNS penetration.
Methoxy Substituted CompoundsIncreased PotencyPresence of methoxy groups linked to higher activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of acetamide derivatives with diverse heterocyclic and aromatic substituents. Key analogues include:

Compound Name Structural Features Unique Properties Reference
N-(2,4-dimethoxyphenyl)-2-[(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl]acetamide Quinazolinone core with benzyl and sulfanyl groups Enhanced solubility due to sulfanyl group; moderate antimicrobial activity
N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide Pyridazinyl core with acetylphenyl substituent Improved metabolic stability compared to quinoline derivatives
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole core with CF₃ group High binding affinity to kinase targets; synthesized via microwave-assisted methods
N-(2,5-dimethoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide Indole-thioacetamide hybrid Selective cytotoxicity in cancer cell lines due to indole moiety

Key Observations :

  • The 2,5-dimethoxyphenyl group is a common feature across analogues, enhancing π-π stacking interactions with biological targets .
  • Heterocyclic cores (e.g., quinazolinone, pyridazine, benzothiazole) dictate solubility and target specificity.

Physicochemical Properties

Property Target Compound N-(6-CF₃-benzothiazol-2-yl) Analogue N-(3-acetylphenyl) Pyridazine Analogue
Molecular Weight ~421 g/mol (estimated) 421.5 g/mol ~435 g/mol
Key Functional Groups 2,5-Dimethoxyphenyl, phenylcarbonyl-piperazine CF₃, benzothiazole Pyridazine, acetylphenyl
Solubility Moderate (polar groups) Low (hydrophobic CF₃) High (polar pyridazine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide

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